Leukotriene B4-d4

概要

説明

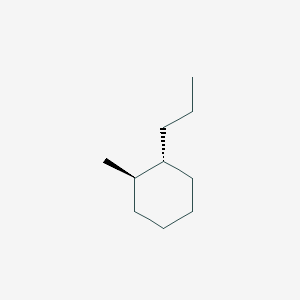

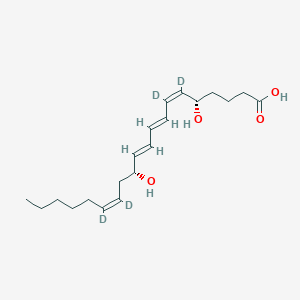

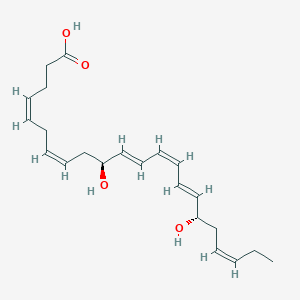

Leukotriene B4-d4 is a deuterated analog of Leukotriene B4, a potent inflammatory mediator derived from arachidonic acid. This compound is primarily used in scientific research to study the metabolism and biological effects of Leukotriene B4, as well as to develop and validate analytical methods for detecting Leukotriene B4 in biological samples .

作用機序

Target of Action

Leukotriene B4-d4 primarily targets the Leukotriene B4 receptor 1 (BLT1) . BLT1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment . It is expressed exclusively in the immune system .

Mode of Action

This compound interacts with its target, BLT1, to activate leukocytes and prolong their survival . This interaction triggers a hydrogen-bond network of water molecules and key polar residues, which is the key molecular determinant for Leukotriene B4 binding . The displacement of residues M1013.36 and I2717.39 to the center of the receptor, which unlocks the ion lock of the lower part of the pocket, is the key mechanism of receptor activation .

Biochemical Pathways

This compound is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . The release of arachidonic acid stimulates the 5-lipoxygenase (5-LO) pathway, which produces Leukotrienes . This pathway regulates various metabolic and physiological processes involving ischemic/reperfusion (I/R) injury .

Pharmacokinetics

It is known that the compound’s interaction with its receptor, blt1, is crucial for its bioavailability .

Result of Action

The action of this compound results in various molecular and cellular effects. It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation . It also acts as a chemoattractant for neutrophils and macrophages to vascular endothelium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environment’s influence on the epigenome can affect genome function, thereby influencing the action of this compound

生化学分析

Biochemical Properties

Leukotriene B4-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in vivo from LTA4 by the enzyme LTA4 hydrolase . Its primary function is to recruit neutrophils to areas of tissue damage, though it also helps promote the production of inflammatory cytokines by various immune cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating immune responses . It also triggers contractions in the smooth muscles lining the bronchioles; their overproduction is a major cause of inflammation in asthma and allergic rhinitis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it recruits neutrophils to areas of tissue damage and promotes the production of inflammatory cytokines by various immune cells .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway . It interacts with enzymes such as 5-lipoxygenase and LTA4 hydrolase . It also affects metabolic flux and metabolite levels .

Subcellular Localization

This compound is primarily found in the nucleoplasm and to a lesser extent in a subpopulation of microglia in human Alzheimer´s Disease (AD) hippocampus brain sections . It also acts at a different site, the nuclear envelope, than does cytosolic 5-LO, which acts at cytoplasmic and perinuclear membranes .

準備方法

Synthetic Routes and Reaction Conditions

Leukotriene B4-d4 is synthesized through a multi-step process starting from arachidonic acid. The key steps involve the introduction of deuterium atoms at specific positions in the molecule. The synthesis typically involves the following steps:

Hydrogenation: Arachidonic acid is partially hydrogenated to introduce deuterium atoms.

Oxidation: The partially deuterated arachidonic acid is oxidized to form Leukotriene A4-d4.

Hydrolysis: Leukotriene A4-d4 is hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of catalysts, reaction temperature, and pressure. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the final product .

化学反応の分析

Types of Reactions

Leukotriene B4-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are used to study its metabolic pathways and biological effects .

科学的研究の応用

Leukotriene B4-d4 is widely used in scientific research due to its stable isotopic labeling. Key applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify Leukotriene B4 levels in biological samples.

Biological Research: Helps in studying the metabolism and biological effects of Leukotriene B4 in various cell types and tissues.

Medical Research: Used to investigate the role of Leukotriene B4 in inflammatory diseases such as asthma, arthritis, and cardiovascular diseases.

Pharmaceutical Development: Aids in the development of drugs targeting Leukotriene B4 pathways

類似化合物との比較

Leukotriene B4-d4 is compared with other leukotrienes such as:

Leukotriene C4: Involved in bronchoconstriction and increased vascular permeability.

Leukotriene D4: Similar to Leukotriene C4 but with additional roles in smooth muscle contraction.

Leukotriene E4: A stable metabolite of Leukotriene C4 and D4 with prolonged biological effects

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in research focused on understanding the role of Leukotriene B4 in various physiological and pathological processes .

特性

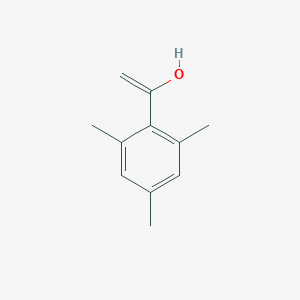

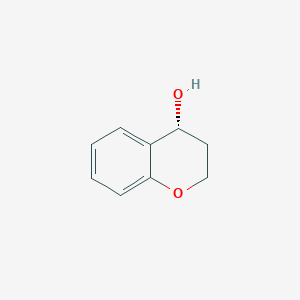

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-PHKHWAPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl-](/img/structure/B43875.png)